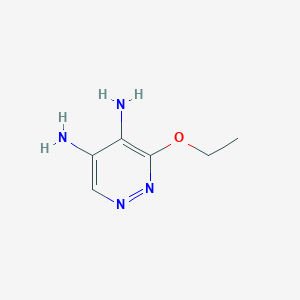![molecular formula C6H5N3O2 B13104040 Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione CAS No. 743354-78-1](/img/structure/B13104040.png)
Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction typically proceeds through the formation of an intermediate imidazo[1,2-A]pyrimidine, which is subsequently oxidized to yield the desired dione.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-A]pyrimidine-2,5-dione derivatives.
Reduction: Reduction reactions can yield dihydroimidazo[1,2-A]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-A]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as anti-inflammatory, anticancer, and antiviral agents.
Mecanismo De Acción
The mechanism of action of Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridines: These compounds have a different arrangement of the imidazole and pyridine rings.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds include an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core.
Uniqueness: Imidazo[1,2-A]pyrimidine-2,5(1H,3H)-dione is unique due to its specific arrangement of nitrogen atoms and the presence of the dione functional group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Propiedades
Número CAS |
743354-78-1 |
|---|---|
Fórmula molecular |
C6H5N3O2 |
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-3-9-5(11)1-2-7-6(9)8-4/h1-2H,3H2,(H,7,8,10) |
Clave InChI |
APBWDXDAKVUODH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=NC=CC(=O)N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


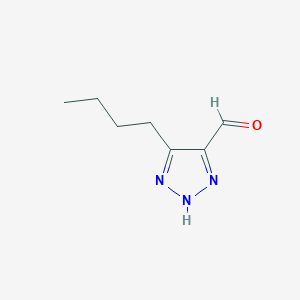

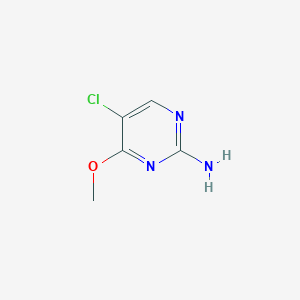
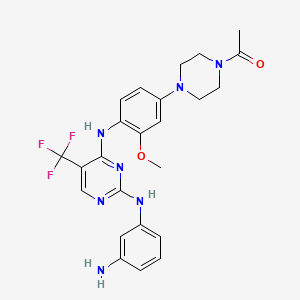

![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
![1-(3-Amino-5-methoxybenzo[B]thiophen-2-YL)ethanone](/img/structure/B13104006.png)

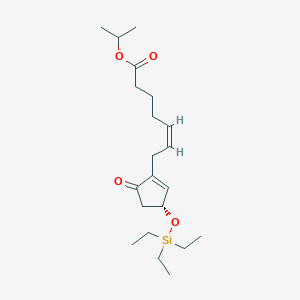
![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)


